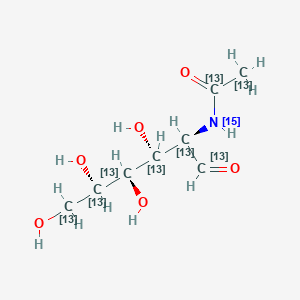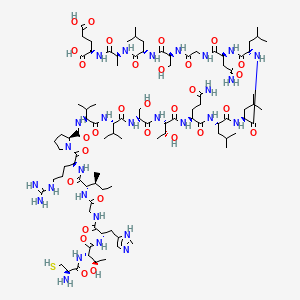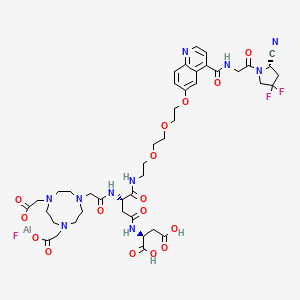
(R)-LW-Srci-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-LW-Srci-8 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-LW-Srci-8 typically involves a series of complex chemical reactions. One common method is solution combustion synthesis, which is known for its simplicity, low cost, energy efficiency, and short reaction time . This method can be scaled up for industrial applications and is used to prepare various types of catalysts, including those involving ®-LW-Srci-8.
Industrial Production Methods
In industrial settings, the production of ®-LW-Srci-8 often involves advanced techniques such as sol-gel, combustion, precipitation, hydrothermal, and leaching methods . These methods are chosen based on the desired properties of the final product, such as particle size distribution, morphology, and phase purity.
Análisis De Reacciones Químicas
Types of Reactions
®-LW-Srci-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving ®-LW-Srci-8 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of derivatives, each with unique properties.
Aplicaciones Científicas De Investigación
®-LW-Srci-8 has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mecanismo De Acción
The mechanism of action of ®-LW-Srci-8 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ®-LW-Srci-8 include other catalysts and nanomaterials that share similar chemical properties and applications .
Uniqueness
What sets ®-LW-Srci-8 apart from these similar compounds is its unique molecular structure, which allows it to participate in a broader range of chemical reactions and applications. Its versatility and efficiency in various reactions make it a valuable compound in both research and industrial settings.
Conclusion
®-LW-Srci-8 is a compound of significant interest due to its unique properties and wide range of applications. From its complex synthesis methods to its diverse chemical reactions and applications in various scientific fields, this compound continues to be a valuable subject of study and holds promise for future advancements in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C19H22F2N2O2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-[(1R)-2-(cyclopentylamino)-1-(3,5-difluorophenyl)-2-oxoethyl]-N-cyclopropylprop-2-enamide |
InChI |
InChI=1S/C19H22F2N2O2/c1-2-17(24)23(16-7-8-16)18(12-9-13(20)11-14(21)10-12)19(25)22-15-5-3-4-6-15/h2,9-11,15-16,18H,1,3-8H2,(H,22,25)/t18-/m1/s1 |
Clave InChI |
VMRIFQHBFDXKML-GOSISDBHSA-N |
SMILES isomérico |
C=CC(=O)N(C1CC1)[C@H](C2=CC(=CC(=C2)F)F)C(=O)NC3CCCC3 |
SMILES canónico |
C=CC(=O)N(C1CC1)C(C2=CC(=CC(=C2)F)F)C(=O)NC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)









![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)



